V-9-M Cholecystokinin nonapeptide

Overview

Description

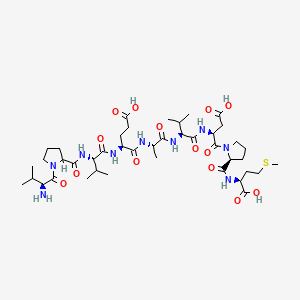

V-9-M Cholecystokinin nonapeptide is a synthetic peptide composed of nine amino acids: valine, proline, valine, glutamic acid, alanine, valine, aspartic acid, proline, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Mechanism of Action

Target of Action

The primary target of V-9-M Cholecystokinin nonapeptide is the islet beta cells . These cells play a crucial role in the regulation of glucose levels in the body by synthesizing and secreting insulin .

Mode of Action

this compound interacts with its target, the islet beta cells, in several ways . It promotes the synthesis and secretion of insulin, stimulates the proliferation and differentiation of islet beta cells, inhibits the apoptosis of islet beta cells, and increases the number of islet beta cells . Through these interactions, this compound helps to protect islet function .

Biochemical Pathways

It is known that the compound’s actions on islet beta cells lead to increased insulin synthesis and secretion . This can have downstream effects on various metabolic processes, particularly those related to glucose regulation.

Pharmacokinetics

It is soluble in dmso solution , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include increased insulin synthesis and secretion, stimulated proliferation and differentiation of islet beta cells, inhibited apoptosis of islet beta cells, and increased number of islet beta cells . These effects contribute to the protection of islet function .

Biochemical Analysis

Biochemical Properties

V-9-M Cholecystokinin nonapeptide plays a significant role in biochemical reactions. It acts on islet beta cells, promotes the synthesis and secretion of insulin, stimulates the proliferation and differentiation of islet beta cells, inhibits the apoptosis of islet beta cells, increases the number of islet beta cells, and protects islet function .

Cellular Effects

The cellular effects of this compound are profound. It influences cell function by acting on islet beta cells, promoting the synthesis and secretion of insulin, stimulating the proliferation and differentiation of islet beta cells, inhibiting the apoptosis of islet beta cells, increasing the number of islet beta cells, and protecting islet function .

Molecular Mechanism

The molecular mechanism of this compound involves its action on islet beta cells. It promotes the synthesis and secretion of insulin, stimulates the proliferation and differentiation of islet beta cells, inhibits the apoptosis of islet beta cells, increases the number of islet beta cells, and protects islet function .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on islet beta cells, promoting their synthesis and secretion of insulin, stimulating their proliferation and differentiation, inhibiting their apoptosis, increasing their number, and protecting their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid, valine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, proline, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

V-9-M Cholecystokinin nonapeptide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

Substitution: Site-directed mutagenesis can be performed using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

V-9-M Cholecystokinin nonapeptide has several scientific research applications, including:

Biochemistry: Studying protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigating potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Developing peptide-based materials and coatings with specific properties.

Comparison with Similar Compounds

Similar Compounds

Valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-leucine: Similar sequence with leucine instead of methionine.

Valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-phenylalanine: Similar sequence with phenylalanine instead of methionine.

Uniqueness

V-9-M Cholecystokinin nonapeptide is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of methionine, for example, may influence its oxidation state and interactions with other molecules.

Biological Activity

V-9-M Cholecystokinin nonapeptide (CCK-9) is a bioactive peptide that plays a significant role in various physiological processes, particularly in the gastrointestinal system. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

V-9-M CCK is a synthetic analog of cholecystokinin, a peptide hormone that stimulates the digestion of fats and proteins. It is composed of nine amino acids and has a molecular formula of with a molecular weight of approximately 956.13 g/mol .

V-9-M CCK primarily exerts its effects through the activation of cholecystokinin receptors (CCK1R and CCK2R), which are G protein-coupled receptors (GPCRs). The binding of CCK to these receptors triggers various intracellular signaling pathways, leading to several physiological responses:

- CCK1R Activation : Mediates gallbladder contraction, pancreatic enzyme secretion, and promotes satiety.

- CCK2R Activation : Involved in gastric acid secretion and modulation of gastrointestinal motility .

Biological Activity

The biological activity of V-9-M CCK can be categorized into several key areas:

- Gastrointestinal Function :

- Satiety and Appetite Regulation :

- Smooth Muscle Contraction :

Data Table: Biological Activities of V-9-M CCK

Study 1: Effects on Gallbladder Function

A study investigated the effects of V-9-M CCK on gallbladder contraction in animal models. Results indicated that administration of V-9-M significantly increased gallbladder emptying compared to controls, confirming its role as an effective agonist for the CCK1 receptor.

Study 2: Appetite Regulation

In a clinical trial involving obese participants, V-9-M CCK was administered to assess its impact on appetite and food intake. The findings revealed that participants experienced reduced hunger levels and overall caloric intake during the study period, suggesting potential applications in obesity management.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28?,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKMAJWJXJPJNB-MHJJKFOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C2CCCN2C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N9O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99291-20-0 | |

| Record name | V-9-M Cholecystokinin nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.